Scutebarbatine L(rel)

CAS No.:

Cat. No.: VC1948661

Molecular Formula: C33H41NO9

Molecular Weight: 595.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H41NO9 |

|---|---|

| Molecular Weight | 595.7 g/mol |

| IUPAC Name | [(1R,2S,3R,4R,4aS,8aR)-2-(2-acetyloxy-3-methylbutanoyl)oxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C33H41NO9/c1-19(2)26(41-21(4)35)30(38)43-28-27(42-29(37)23-11-9-15-34-17-23)32(6)20(3)10-8-12-24(32)31(5,33(28,7)39)14-13-22-16-25(36)40-18-22/h9-11,13-17,19,24,26-28,39H,8,12,18H2,1-7H3/b14-13+/t24-,26?,27+,28+,31-,32+,33+/m1/s1 |

| Standard InChI Key | QLQRVRCHRRIMMB-ZDYHSNSLSA-N |

| Isomeric SMILES | CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C(C(C)C)OC(=O)C)OC(=O)C4=CN=CC=C4)C |

| Canonical SMILES | CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C(C(C)C)OC(=O)C)OC(=O)C4=CN=CC=C4)C |

Introduction

Natural Source and Isolation

Scutebarbatine L(rel) is primarily obtained from Scutellaria barbata, a plant that has been traditionally used for its anti-inflammatory and anti-cancer properties . Qu et al. identified Scutebarbatine L among 30 new neo-clerodane diterpenoid compounds isolated from S. barbata collected from the Anhui province of China . The isolation process typically involves extraction methods followed by chromatographic separation techniques to obtain pure compounds from the crude plant extract.

Chemical Structure and Properties

Molecular Structure

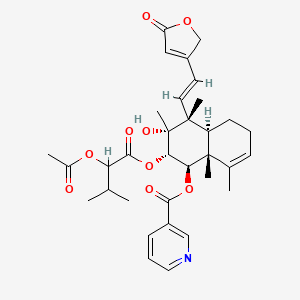

Scutebarbatine L(rel) belongs to the neo-clerodane diterpenoid family, characterized by a specific carbon skeleton arrangement. Its molecular structure contains multiple functional groups, including acetyloxy, hydroxy, and pyridine-3-carboxylate moieties, which contribute to its biological activities.

| Parameter | Value |

|---|---|

| Molecular Formula | C33H41NO9 |

| Molecular Weight | 595.7 g/mol |

| IUPAC Name | [(1R,2S,3R,4R,4aS,8aR)-2-(2-acetyloxy-3-methylbutanoyl)oxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |

| Standard InChIKey | QLQRVRCHRRIMMB-ZDYHSNSLSA-N |

| PubChem Compound ID | 24809974 |

The molecular structure of Scutebarbatine L(rel) features a complex tetracyclic framework with multiple stereogenic centers, indicated by the stereochemical descriptors in its IUPAC name.

Pharmacological Activities

Other Biological Activities

Neo-clerodane diterpenoids from S. barbata, including compounds structurally related to Scutebarbatine L(rel), have demonstrated various other biological activities:

-

Anti-inflammatory effects

-

Immunomodulatory properties

-

Hepatoprotective activities

These compounds exert their effects by regulating multiple signaling pathways, including PI3K/Akt/mTOR, MAPK, and NFκB pathways, which are crucial for cell growth, survival, and inflammatory responses .

Research Progress

Research on Scutebarbatine L(rel) is still in its early stages, with most studies focusing on isolation and structural characterization rather than detailed pharmacological evaluations. Current research trends suggest growing interest in neo-clerodane diterpenoids from S. barbata due to their diverse biological activities and potential medicinal applications.

Recent studies have investigated the cytotoxic activities of various neo-clerodane diterpenoids against human tumor cell lines, including LoVo (colon cancer), MCF-7 (breast cancer), SMMC-7721 (hepatoma cancer), and HCT-116 (colon cancer) . These studies provide a framework for future research specifically targeting Scutebarbatine L(rel).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume